![molecular formula C13H14O4 B13390794 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-](/img/structure/B13390794.png)
2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Goniodiol is a bioactive styryllactone compound known for its potent cytotoxic properties. It is derived from the Goniothalamus genus, which belongs to the Annonaceae family.
准备方法
Synthetic Routes and Reaction Conditions: Goniodiol can be synthesized through various methods. One notable approach involves starting from cinnamyl alcohol, followed by Sharpless asymmetric epoxidation and cyclization of an acrylate derivative using ring-closing metathesis . Another method includes the use of yeast-reduction products to synthesize all stereoisomers of goniodiol . The key steps in these synthetic routes often involve stereoselective conversions and the use of specific reagents to achieve the desired stereochemistry .
Industrial Production Methods: While detailed industrial production methods for goniodiol are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of ring-closing metathesis and stereoselective synthesis are crucial for achieving high yields and purity in industrial settings .
化学反应分析
Types of Reactions: Goniodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the Sharpless asymmetric epoxidation, which is essential for introducing the epoxide group in the synthesis process . Additionally, ring-closing metathesis is employed to form the lactone ring structure .
Common Reagents and Conditions: Common reagents used in the synthesis of goniodiol include cinnamyl alcohol, acrylate derivatives, and specific catalysts for asymmetric epoxidation and metathesis reactions . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane and ethanol .
Major Products Formed: The major products formed from these reactions are the various stereoisomers of goniodiol, including (+)-goniodiol and 6-epi-goniodiol . These stereoisomers exhibit different biological activities and are of significant interest in medicinal chemistry .
科学研究应用
Goniodiol has been extensively studied for its cytotoxic properties, particularly against cancer cell lines. It has shown potent activity against HL-60 cells, making it a promising candidate for anticancer drug development . Research has also explored its use in the synthesis of other bioactive compounds, highlighting its versatility in organic chemistry .
作用机制
The mechanism of action of goniodiol involves its interaction with cellular pathways that regulate apoptosis and cell cycle progression. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . The molecular targets of goniodiol include various proteins involved in cell survival and proliferation, making it an effective cytotoxic agent .
相似化合物的比较
Goniodiol is part of a broader class of styryllactones, which includes compounds like goniothalesdiol A and goniothalesacetate . These compounds share similar structural features but differ in their biological activities and potency. Goniodiol stands out due to its high cytotoxicity and selective activity against specific cancer cell lines . Other similar compounds include leiocarpin C and liriodenine, which also exhibit cytotoxic properties but with varying degrees of effectiveness .
Conclusion
Goniodiol is a fascinating compound with significant potential in medicinal chemistry and organic synthesis. Its unique properties and versatile applications make it a valuable subject of study for researchers aiming to develop new therapeutic agents and explore novel chemical reactions.
属性
IUPAC Name |
2-(1,2-dihydroxy-2-phenylethyl)-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNQVKQMVIXUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C(C(C2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13390713.png)
![disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13390720.png)
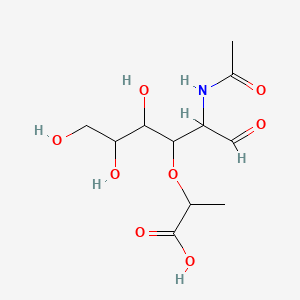
![[3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate](/img/structure/B13390737.png)
![3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13390743.png)
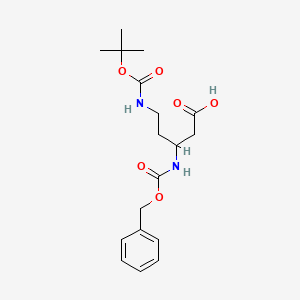
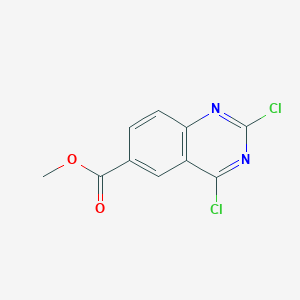

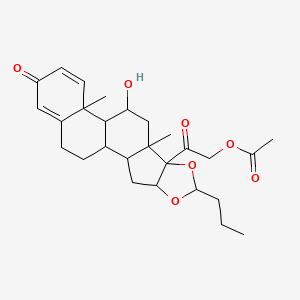
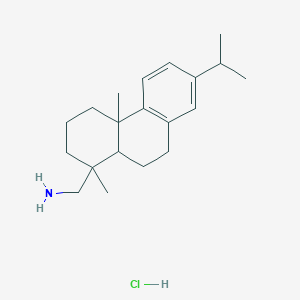
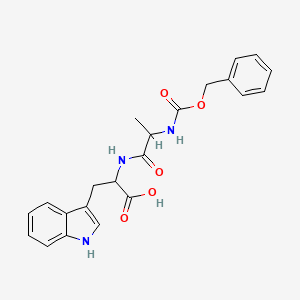
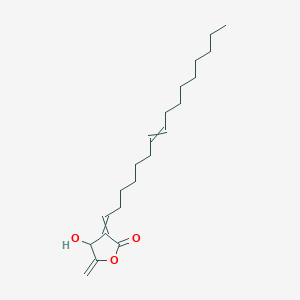

![[5-Hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B13390789.png)
